molecular formula C26H24O4 B14957632 7-[(4-methoxybenzyl)oxy]-4-phenyl-6-propyl-2H-chromen-2-one

7-[(4-methoxybenzyl)oxy]-4-phenyl-6-propyl-2H-chromen-2-one

Cat. No.: B14957632
M. Wt: 400.5 g/mol
InChI Key: STWXWLWWPPJWPM-UHFFFAOYSA-N
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Description

7-[(4-Methoxybenzyl)oxy]-4-phenyl-6-propyl-2H-chromen-2-one (CID 1780970) is a synthetic coumarin derivative with the molecular formula C₂₆H₂₄O₄. Its structure features a coumarin core substituted at the 4-position with a phenyl group, at the 6-position with a propyl chain, and at the 7-position with a 4-methoxybenzyloxy moiety (Fig. 1). Key physicochemical properties include a predicted collision cross-section (CCS) of 197.8 Ų for the [M+H]⁺ adduct, indicating moderate molecular compactness . The compound lacks reported pharmacological or synthetic literature, suggesting it may be a novel research candidate .

Properties

Molecular Formula

C26H24O4

Molecular Weight

400.5 g/mol

IUPAC Name

7-[(4-methoxyphenyl)methoxy]-4-phenyl-6-propylchromen-2-one

InChI

InChI=1S/C26H24O4/c1-3-7-20-14-23-22(19-8-5-4-6-9-19)15-26(27)30-25(23)16-24(20)29-17-18-10-12-21(28-2)13-11-18/h4-6,8-16H,3,7,17H2,1-2H3

InChI Key

STWXWLWWPPJWPM-UHFFFAOYSA-N

Canonical SMILES

CCCC1=CC2=C(C=C1OCC3=CC=C(C=C3)OC)OC(=O)C=C2C4=CC=CC=C4

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-[(4-methoxybenzyl)oxy]-4-phenyl-6-propyl-2H-chromen-2-one typically involves the reaction of 4-phenyl-6-propyl-2H-chromen-2-one with 4-methoxybenzyl chloride in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

7-[(4-methoxybenzyl)oxy]-4-phenyl-6-propyl-2H-chromen-2-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce dihydro derivatives .

Scientific Research Applications

7-[(4-methoxybenzyl)oxy]-4-phenyl-6-propyl-2H-chromen-2-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 7-[(4-methoxybenzyl)oxy]-4-phenyl-6-propyl-2H-chromen-2-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation, thereby exerting its anticancer effects .

Comparison with Similar Compounds

Table 1: Key Structural Differences and Properties

Compound Name Molecular Formula Substituents (Positions) Molar Mass (g/mol) Predicted CCS [M+H]⁺ (Ų)
7-[(4-Methoxybenzyl)oxy]-4-phenyl-6-propyl-2H-chromen-2-one (CID 1780970) C₂₆H₂₄O₄ 4-Ph, 6-Pr, 7-(4-MeOBnO) 400.47 197.8
6-Chloro-7-[(2-methoxyphenyl)methoxy]-4-propylchromen-2-one (CAS 431915-91-2) C₂₀H₁₉ClO₄ 4-Pr, 6-Cl, 7-(2-MeOPhCH₂O) 358.82 Not reported
7-Benzyloxy-4-(trifluoromethyl)-coumarin (BFC) C₁₇H₁₁F₃O₃ 4-CF₃, 7-BnO 320.26 ~180–190*
3-Cyano-7-ethoxycoumarin (CEC) C₁₂H₉NO₃ 3-CN, 7-EtO 215.20 ~160–170*

*Estimated from typical coumarin CCS ranges .

Key Observations:

Substituent Position and Bulk: CID 1780970’s 4-phenyl and 6-propyl groups increase steric bulk compared to 4-propyl/chloro analogs (e.g., CAS 431915-91-2). This may reduce metabolic clearance but hinder solubility .

Functional Group Impact: Chlorine in CAS 431915-91-2 may improve electrophilicity and CYP-binding affinity compared to phenyl or alkyl groups . Trifluoromethyl (BFC) and cyano (CEC) groups are smaller and more polar, favoring fluorescence properties over bulkier substituents in CID 1780970 .

Collision Cross-Section (CCS) :

  • CID 1780970’s higher CCS (197.8 Ų) versus BFC/CEC aligns with its larger molecular size, suggesting distinct ion mobility or chromatographic retention .

Research Implications and Limitations

  • Pharmacological Gaps: No in vitro or in vivo data are available for CID 1780970, contrasting with BFC/CEC, which are established CYP450 probes .
  • Computational Predictions : Molecular docking or dynamics studies could clarify its interactions with targets like FFAR1/FFAR4, given structural parallels to dual-acting modulators (e.g., comp. 7 in ) .

Biological Activity

The compound 7-[(4-methoxybenzyl)oxy]-4-phenyl-6-propyl-2H-chromen-2-one is a member of the chromenone family, which has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article delves into its biological activity, synthesizing findings from various studies to provide a comprehensive overview.

Basic Information

PropertyDetails
IUPAC Name This compound
Molecular Formula C26H24O4
CAS Number 374768-42-0
Molecular Weight 420.47 g/mol

Structural Characteristics

The compound features a chromenone backbone with a methoxybenzyl ether substituent, which is crucial for its biological activity. The presence of the phenyl group and propyl chain further modifies its chemical properties, potentially influencing its interaction with biological targets.

Anticancer Activity

Research has shown that derivatives of chromenones exhibit significant anticancer properties. A study evaluated various analogs of 7-hydroxy-4-phenylchromen-2-one, revealing that some compounds demonstrated superior cytotoxicity against human cancer cell lines compared to standard treatments like 5-fluorouracil. For instance, one derivative exhibited an IC50 value of 2.63±0.17μM2.63\pm 0.17\,\mu M against AGS cells, indicating potent anticancer effects .

Table 1: Cytotoxicity of Chromenone Derivatives

CompoundCell LineIC50 (µM)
7-hydroxy-4-phenylchromen-2-oneAGS>100
Novel Triazole Derivative (4d)AGS2.63 ± 0.17
Positive Control (5-Fluorouracil)AGS29.61 ± 0.21

The mechanism by which these compounds exert their anticancer effects often involves cell cycle arrest and apoptosis induction. Flow cytometry assays indicated that certain derivatives can cause G2/M phase arrest in cancer cells, leading to increased apoptosis rates . This suggests that the compound may inhibit specific enzymes or receptors involved in cell proliferation and survival.

Other Biological Activities

In addition to anticancer properties, chromenones have been investigated for other biological activities:

  • Antimicrobial Effects : Some derivatives have shown promising results against bacterial strains, highlighting their potential as antimicrobial agents .
  • Anti-inflammatory Properties : Certain studies suggest that chromenones can modulate inflammatory pathways, making them candidates for treating inflammatory diseases .

Case Studies and Research Findings

  • Synthesis and Evaluation : A study synthesized several derivatives of chromenones and evaluated their biological activities using MTT assays against various cancer cell lines. The findings suggested that modifications in the structure significantly impacted their cytotoxicity .
  • Comparative Studies : Comparative studies between traditional anticancer drugs and chromenone derivatives have consistently shown that some derivatives outperform established treatments in terms of efficacy and reduced toxicity profiles .
  • Safety Profile : According to safety data sheets, the compound has been classified with moderate irritant properties but does not show significant acute toxicity or carcinogenic potential . This safety profile is essential for its consideration in therapeutic applications.

Q & A

Q. Q1. What synthetic strategies are recommended for introducing the 4-methoxybenzyl (PMB) protecting group in coumarin derivatives like 7-[(4-methoxybenzyl)oxy]-4-phenyl-6-propyl-2H-chromen-2-one?

Methodological Answer: The PMB group is commonly introduced via nucleophilic substitution or Mitsunobu reactions. For example, PMB-protected intermediates can be synthesized using 4-methoxyphenyl trichloroacetimidate under acidic conditions (e.g., catalytic CSA in dichloromethane at 0°C), achieving high yields (~94%) . Subsequent deprotection often employs oxidative agents like DDQ in a CH₂Cl₂/H₂O mixture, which selectively removes the PMB group while preserving other functional groups . NMR and MS are critical for verifying intermediate structures and purity.

Q. Q2. How can researchers validate the structural integrity of this compound using spectroscopic and crystallographic methods?

Methodological Answer:

  • NMR/MS : Assign key signals such as the PMB-protected oxygen (δ ~4.8–5.2 ppm for -OCH₂Ph), coumarin lactone carbonyl (δ ~160–165 ppm in ¹³C NMR), and propyl chain protons (δ ~0.8–1.6 ppm) . High-resolution MS confirms the molecular ion ([M+H]⁺) and fragmentation patterns.
  • X-ray Crystallography : Use SHELX programs (e.g., SHELXL for refinement) to resolve the crystal structure. Parameters like hydrogen bonding, π-π stacking (e.g., between phenyl and coumarin rings), and torsional angles should align with computational models .

Advanced Research Questions

Q. Q3. How can crystallographic data contradictions (e.g., disorder in the propyl chain) be resolved during refinement?

Methodological Answer: Disordered moieties (e.g., flexible propyl groups) require iterative refinement using SHELXL’s PART and SIMU/ISOR commands to model split positions and anisotropic displacement parameters . Validate against Fo-Fc difference maps and apply geometric restraints to maintain bond lengths/angles. Cross-check with Mercury’s void analysis to identify solvent-accessible regions that may influence disorder .

Q. Q4. What intermolecular interactions dominate the crystal packing, and how do they affect physicochemical properties?

Methodological Answer: In coumarin derivatives, π-π stacking between aromatic rings and C-H···O hydrogen bonding are prevalent. For example, in related structures, the 4-phenyl group engages in π-π interactions (3.5–4.0 Å interplanar distances), stabilizing the lattice . Use Mercury’s "Packing Similarity" tool to compare with analogous structures and correlate packing motifs with solubility/melting points .

Q. Q5. How can researchers design assays to investigate CYP-mediated metabolism of this compound?

Methodological Answer:

  • Fluorescence-based CYP inhibition assays : Use probes like BFC (7-benzyloxy-4-trifluoromethylcoumarin) or CEC (3-cyano-7-ethoxycoumarin) in human liver microsomes. Monitor demethylation/defunctionalization via HPLC or fluorescence shifts (λex/λem = 409/530 nm) .
  • LC-MS/MS metabolite identification : Incubate the compound with recombinant CYP isoforms (e.g., CYP3A4, CYP2D6) and characterize hydroxylated or demethoxybenzylated metabolites .

Q. Q6. What computational methods are suitable for predicting the compound’s metabolic stability and regioselective modifications?

Methodological Answer:

  • Density Functional Theory (DFT) : Calculate Fukui indices to identify electrophilic sites prone to oxidation (e.g., methoxybenzyl or propyl groups).
  • Molecular Docking : Use AutoDock Vina to simulate interactions with CYP active sites, focusing on heme iron coordination and steric hindrance .
  • MD Simulations : Assess conformational flexibility of the propyl chain in aqueous/PBS buffers to predict solubility and aggregation tendencies.

Data Analysis and Optimization

Q. Q7. How should researchers address low yields in the final deprotection step (e.g., PMB removal)?

Methodological Answer:

  • Reaction Optimization : Screen alternative oxidants (e.g., CAN, FeCl₃) or adjust solvent polarity (e.g., acetonitrile/water) to improve DDQ efficiency .
  • Byproduct Analysis : Use LC-MS to detect incomplete deprotection (e.g., residual PMB fragments) or overoxidation products. Adjust stoichiometry (1.2–2.0 eq DDQ) and reaction time (2–4 hr) .

Q. Q8. What strategies mitigate spectral overlap in NMR for closely spaced proton environments (e.g., propyl vs. PMB methylene)?

Methodological Answer:

  • 2D NMR Techniques : Employ HSQC to resolve ¹H-¹³C correlations and NOESY/ROESY to differentiate through-space interactions (e.g., propyl CH₂ vs. PMB CH₂) .
  • Variable Temperature NMR : Cool samples to –40°C to slow molecular motion and sharpen overlapping signals.

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